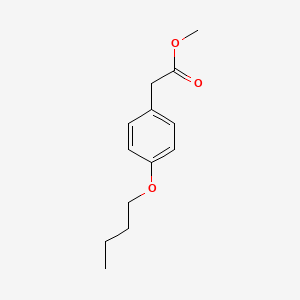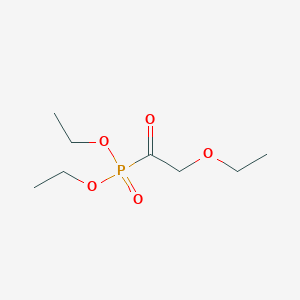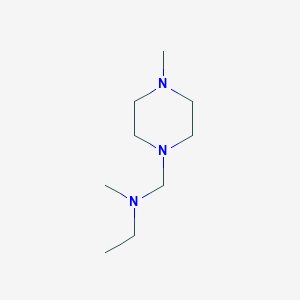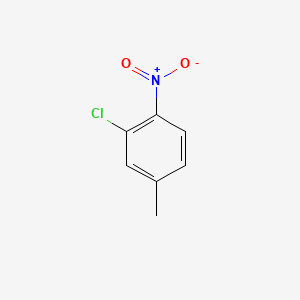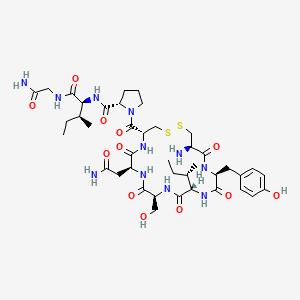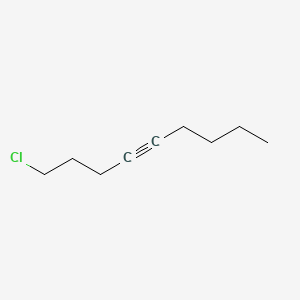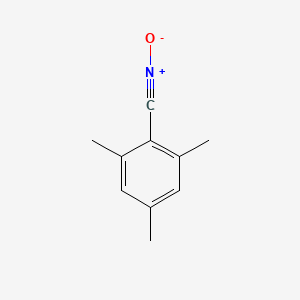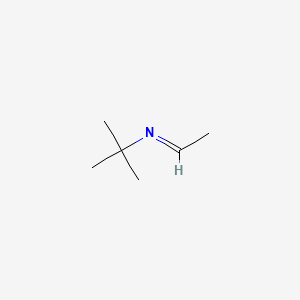
アルニジオール
概要
説明
Arnidiol is a cytotoxic triterpene with the molecular formula C₃₀H₅₀O₂. It was first isolated from the bloom of the plant Arnica montana and has also been found in the plant Taraxacum officinale . Arnidiol is known for its potential therapeutic properties, particularly in the field of cancer research due to its cytotoxic effects.
科学的研究の応用
Arnidiol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex triterpenes.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
作用機序
アルニジオールは、主に癌細胞のアポトーシス誘導を通じてその効果を発揮します。アルニジオールは、次のようなさまざまな分子標的と経路と相互作用します。
ミトコンドリア経路: ミトコンドリア膜電位の破壊により細胞死を引き起こす。
活性酸素種 (ROS) 経路: 活性酸素種の生成により酸化ストレスとアポトーシスを誘導する。
NF-κB 経路: NF-κB シグナル伝達経路の阻害。この経路は、細胞生存と増殖に関与している.
6. 類似化合物の比較
アルニジオールは、その特異的なヒドロキシル化パターンと細胞毒性効果により、他のトリテルペンとは異なります。類似の化合物には、次のようなものがあります。
ベツリン酸: 抗がん作用を持つ別のトリテルペンだが、ヒドロキシル化パターンが異なる。
オレアノール酸: 抗炎症作用と肝保護作用があることで知られている。
ウルソール酸: 構造的に類似しているが、生物学的活性は異なる.
アルニジオールは、その強力な細胞毒性効果と癌研究における特定の用途により、さらなる研究開発に値する貴重な化合物です。
生化学分析
Biochemical Properties
Arnidiol interacts with various enzymes and proteins in biochemical reactions. It induces mitochondrial fission and apoptosis through mitochondrial translocation of Drp1 and cofilin . The interaction of Drp1 and cofilin in mitochondria is involved in Arnidiol-induced mitochondrial fission and apoptosis .
Cellular Effects
Arnidiol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Arnidiol induces mitochondrial fission and apoptosis in human cancer cells .
Molecular Mechanism
Arnidiol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Only dephosphorylated Drp1 (Ser637) and cofilin (Ser3) are translocated to the mitochondria . A mechanistic study revealed that ROCK1 activation plays an important role in the Arnidiol-mediated Drp1 and cofilin dephosphorylation and mitochondrial translocation, mitochondrial fission, and apoptosis .
Subcellular Localization
It has been found that Arnidiol induces mitochondrial translocation of Drp1 and cofilin .
準備方法
合成経路と反応条件: アルニジオールは、さまざまな有機反応によって合成することができますが、詳細な合成経路は広く文書化されていません。合成は通常、スクアレンまたはその誘導体の環化を行い、その後、特定の位置にヒドロキシル基を導入するための官能基修飾を行います。
工業的生産方法: アルニジオールの工業的生産は、主にアルニカ・モンタナやタンポポなどの天然源からの抽出によって行われます。 抽出工程には、溶媒抽出、それに続くクロマトグラフィーなどの精製工程が含まれ、アルニジオールを純粋な形で単離します .
化学反応の分析
反応の種類: アルニジオールは、次のようないくつかの種類の化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基に変換する反応。
還元: カルボニル基をヒドロキシル基に戻す反応。
置換: ヒドロキシル基を他の官能基と置き換える反応。
一般的な試薬と条件:
酸化: 三酸化クロムまたは過マンガン酸カリウムなどの試薬。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。
置換: 塩化チオニルなどの試薬を用いてヒドロキシル基を塩化物に変換し、その後、求核置換を行う。
主要生成物: これらの反応から生成される主な生成物には、アルニジオールのさまざまな酸化または還元誘導体が含まれ、これらの誘導体は特定の用途に合わせてさらに改変することができます .
4. 科学研究における用途
アルニジオールは、幅広い科学研究用途を持っています。
化学: 他の複雑なトリテルペンを合成するための前駆体として使用される。
生物学: 細胞シグナル伝達やアポトーシスにおける役割が研究されている。
医学: 細胞毒性効果により、抗がん剤としての可能性が調査されている。
類似化合物との比較
Arnidiol is unique among triterpenes due to its specific hydroxylation pattern and cytotoxic properties. Similar compounds include:
Betulinic Acid: Another triterpene with anti-cancer properties but differs in its hydroxylation pattern.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective effects.
Ursolic Acid: Shares structural similarities but has different biological activities.
Arnidiol stands out due to its potent cytotoxic effects and specific applications in cancer research, making it a valuable compound for further study and development.
特性
IUPAC Name |
(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPDFSGGBHSXSV-IMLFCHQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CCC1=C)C)O)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986880 | |
| Record name | Arnidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6750-30-7 | |
| Record name | Arnidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arnidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arnidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARNIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L6R1Z6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/new.no-structure.jpg)
